N-(3,4-Dimethylphenyl)-N-({N'-[(E)-(2-methoxy-5-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide
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Overview
Description
N-(3,4-Dimethylphenyl)-N-({N’-[(E)-(2-methoxy-5-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a sulfonamide group, a hydrazinecarbonyl group, and multiple aromatic rings. Its synthesis and reactivity make it a subject of interest in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dimethylphenyl)-N-({N’-[(E)-(2-methoxy-5-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:
Formation of the Hydrazine Derivative: This step involves the reaction of hydrazine with an appropriate aldehyde or ketone to form a hydrazone intermediate.
Sulfonamide Formation: The hydrazone intermediate is then reacted with a sulfonyl chloride derivative to form the sulfonamide group.
Final Coupling: The final step involves coupling the sulfonamide intermediate with the desired aromatic compounds under specific reaction conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Dimethylphenyl)-N-({N’-[(E)-(2-methoxy-5-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
N-(3,4-Dimethylphenyl)-N-({N’-[(E)-(2-methoxy-5-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3,4-Dimethylphenyl)-N-({N’-[(E)-(2-methoxy-5-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Properties
Molecular Formula |
C24H24N4O6S |
---|---|
Molecular Weight |
496.5 g/mol |
IUPAC Name |
2-[N-(benzenesulfonyl)-3,4-dimethylanilino]-N-[(E)-(2-methoxy-5-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C24H24N4O6S/c1-17-9-10-20(13-18(17)2)27(35(32,33)22-7-5-4-6-8-22)16-24(29)26-25-15-19-14-21(28(30)31)11-12-23(19)34-3/h4-15H,16H2,1-3H3,(H,26,29)/b25-15+ |
InChI Key |
IYBHTPSMTPQGSD-MFKUBSTISA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)N(CC(=O)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])OC)S(=O)(=O)C3=CC=CC=C3)C |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CC(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])OC)S(=O)(=O)C3=CC=CC=C3)C |
Origin of Product |
United States |
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